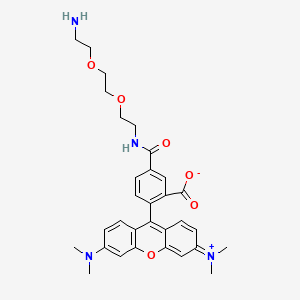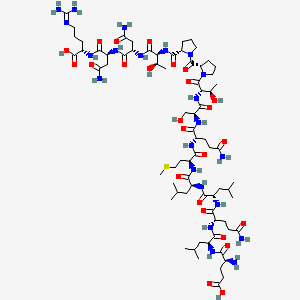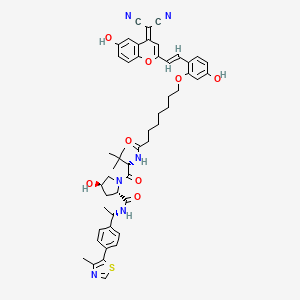
Hexokinase 2 inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexokinase 2 inhibitor 1 is a small molecule designed to inhibit the activity of hexokinase 2, an enzyme that plays a crucial role in glucose metabolism and is often overexpressed in cancer cells. By targeting hexokinase 2, this inhibitor aims to disrupt the metabolic pathways that cancer cells rely on for growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexokinase 2 inhibitor 1 involves a sustainable, single-step process facilitated through direct amidation of an ester with an amine under transition-metal-free conditions. This reaction is carried out at ambient temperature and yields the desired compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The process is optimized to ensure high yield and purity, with minimal environmental impact. The use of column chromatography is avoided, and alternative separation techniques are employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Hexokinase 2 inhibitor 1 primarily undergoes amidation reactions during its synthesis. It may also participate in other organic reactions such as oxidation, reduction, and substitution, depending on the specific functional groups present in its structure .
Common Reagents and Conditions:
Amidation: Ester and amine under transition-metal-free conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexokinase 2 inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigates the role of hexokinase 2 in cellular metabolism and apoptosis.
Industry: Potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Hexokinase 2 inhibitor 1 exerts its effects by binding to the active site of hexokinase 2, thereby inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in oxidative stress within cancer cells. The compound also induces apoptosis by causing the loss of mitochondrial membrane potential and promoting mitophagy .
Comparación Con Compuestos Similares
Hexokinase 2 inhibitor 1 is unique in its high affinity and selectivity for hexokinase 2 compared to other similar compounds. Some of the similar compounds include:
Benitrobenrazide (BNBZ): A potent hexokinase 2 inhibitor with good anti-cancer activity.
3-Bromopyruvate: Another hexokinase 2 inhibitor proposed as a specific antitumor agent.
Benzothiazole-carboxamide and Benzothiazole-methoxyphenyl urea: Compounds that also inhibit hexokinase 2 enzyme activity.
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and specific applications .
Propiedades
Fórmula molecular |
C14H11N3O6 |
|---|---|
Peso molecular |
317.25 g/mol |
Nombre IUPAC |
4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |
Clave InChI |
OQNGYRBQYWPKIC-VIZOYTHASA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
